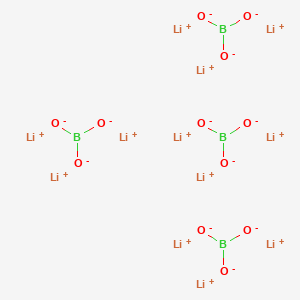
Dodecalithium;tetraborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecalithium;tetraborate, also known as lithium tetraborate, is an inorganic compound with the chemical formula Li₂B₄O₇. It is a colorless solid that is primarily used in the production of glasses and ceramics. The compound is known for its unique structure, which consists of a polymeric borate backbone with lithium ions bound to oxygen ligands .
準備方法
Synthetic Routes and Reaction Conditions
Dodecalithium;tetraborate can be synthesized through various methods. One common approach involves the fusion of lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃) at high temperatures. The reaction typically occurs at temperatures around 900-1000°C, resulting in the formation of lithium tetraborate and the release of carbon dioxide (CO₂):
Li2CO3+4H3BO3→Li2B4O7+6H2O+CO2
Industrial Production Methods
In industrial settings, lithium tetraborate is often produced using borate fusion techniques. This method involves the fusion of lithium compounds with borate minerals at high temperatures to achieve the desired product. The process is optimized to ensure high purity and yield .
化学反応の分析
Types of Reactions
Dodecalithium;tetraborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions where lithium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in reactions with lithium tetraborate include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from reactions involving lithium tetraborate depend on the specific reaction type. For example, oxidation reactions may yield borate oxides, while substitution reactions can produce various lithium salts .
科学的研究の応用
Chemistry
In chemistry, lithium tetraborate is used as a fluxing agent in the preparation of glass and ceramic materials. It helps to lower the melting point of the mixture, facilitating the formation of homogeneous glassy phases .
Biology and Medicine
In biological and medical research, lithium tetraborate is utilized in the preparation of thermoluminescent dosimeters (TLDs). These dosimeters are used to measure ionizing radiation exposure, making them valuable in radiation therapy and environmental monitoring .
Industry
Industrially, lithium tetraborate is employed in the production of specialty glasses and ceramics. Its unique properties, such as high thermal stability and transparency, make it suitable for various high-performance applications .
作用機序
The mechanism by which lithium tetraborate exerts its effects is primarily related to its electronic structure and interaction with other materials. The compound’s borate backbone and lithium ions play a crucial role in its functionality. For instance, in neutron scintillation detectors, lithium tetraborate captures neutrons and emits light, which is then detected and measured .
類似化合物との比較
Similar Compounds
Lithium metaborate (LiBO₂): Another lithium borate compound with different structural and chemical properties.
Sodium tetraborate (Na₂B₄O₇): Similar to lithium tetraborate but with sodium ions instead of lithium.
Uniqueness
Lithium tetraborate is unique due to its high thermal stability, transparency, and ability to form homogeneous glassy phases. These properties make it particularly valuable in applications requiring high-performance materials .
特性
分子式 |
B4Li12O12 |
|---|---|
分子量 |
319 g/mol |
IUPAC名 |
dodecalithium;tetraborate |
InChI |
InChI=1S/4BO3.12Li/c4*2-1(3)4;;;;;;;;;;;;/q4*-3;12*+1 |
InChIキー |
XGCILSHUAUFSLI-UHFFFAOYSA-N |
正規SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14115641.png)
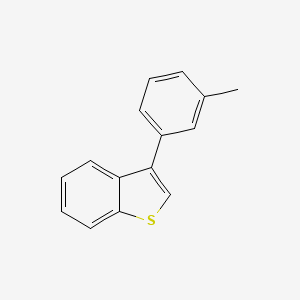
![N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B14115653.png)
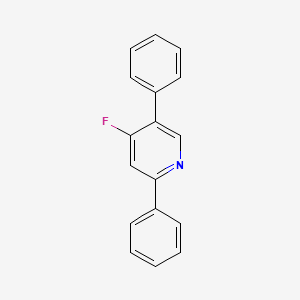
![2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B14115672.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14115675.png)
![3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14115677.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14115681.png)


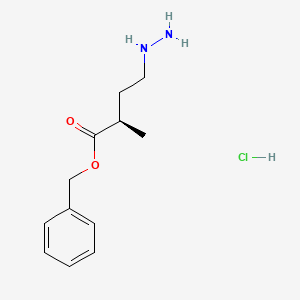
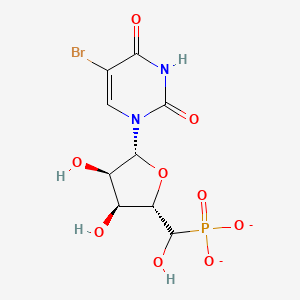

![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B14115727.png)
